

Spectroscopic Data of Benzeneselenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Benzeneselenol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **benzeneselenol** (phenylselenol), a vital reagent in organic synthesis and a compound of interest in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for **benzeneselenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR, ^{13}C NMR, and ^{77}Se NMR Data for **Benzeneselenol** in CDCl_3

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J)	Assignment
^1H	7.44 - 7.47	m	2H, H-2, H-6 (ortho)
7.22 - 7.25	m	3H, H-3, H-4, H-5 (meta, para)	
1.56	s	1H, Se-H	
^{13}C	132.8	-	C-2, C-6 (ortho)
129.3	-	C-3, C-5 (meta)	
126.5	-	C-4 (para)	
124.5	-	C-1 (ipso)	
^{77}Se	144.1	-	Ph-Se-H

Data sourced from a study on selenols as carbonic anhydrase inhibitors[1].

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for **Benzeneselenenol**

Wavenumber (cm^{-1})	Vibrational Mode
~3055	Aromatic C-H stretch
~2300	Se-H stretch
~1577	Aromatic C=C stretch
~1473	Aromatic C=C stretch
~1438	Aromatic C=C stretch
~1022	In-plane C-H bend
~735	Out-of-plane C-H bend
~688	Out-of-plane C-H bend

Note: The Se-H stretching frequency is a key characteristic, though it can be weak and broad. The aromatic C-H and C=C stretching and bending vibrations are consistent with a monosubstituted benzene ring.

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Benzeneselenol**

Ion	Calculated m/z	Found m/z
$[\text{C}_6\text{H}_6\text{Se}]^+$	157.9635	157.9612

Data obtained via Electrospray Ionization (ESI)[1].

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of Benzeneselenol

Benzeneselenol is commonly synthesized by the reduction of diphenyl diselenide. A typical laboratory-scale procedure is as follows:

- **Reaction Setup:** To a stirred solution of diphenyl diselenide (1.0 eq.) in ethanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (3.0 eq.) is added portion-wise.
- **Reduction:** The reaction mixture is stirred at 0°C for 15 minutes, during which the yellow color of the diselenide disappears, indicating the formation of the selenolate anion.
- **Protonation:** Solid citric acid (5.0 eq.) is added to the reaction mixture, which is then stirred at 0°C for an additional 5 minutes to protonate the selenolate.
- **Work-up:** The mixture is diluted with diethyl ether and water. The layers are separated, and the organic layer is washed with saturated aqueous ammonium chloride and brine.

- Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **benzeneselenol** as a colorless oil.

NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: A sample of **benzeneselenol** was dissolved in deuterated chloroform (CDCl_3).
- ^1H NMR: The spectrum was acquired at 400 MHz. Chemical shifts were referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR: The spectrum was acquired at 100 MHz. Chemical shifts were referenced to the solvent peak of CDCl_3 at 77.0 ppm.
- ^{77}Se NMR: The spectrum was acquired at 76 MHz. Diphenyl diselenide was used as an external reference ($\delta = 461$ ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Sample Preparation: A thin film of neat **benzeneselenol** was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates was acquired prior to the sample scan and subtracted from the sample spectrum.

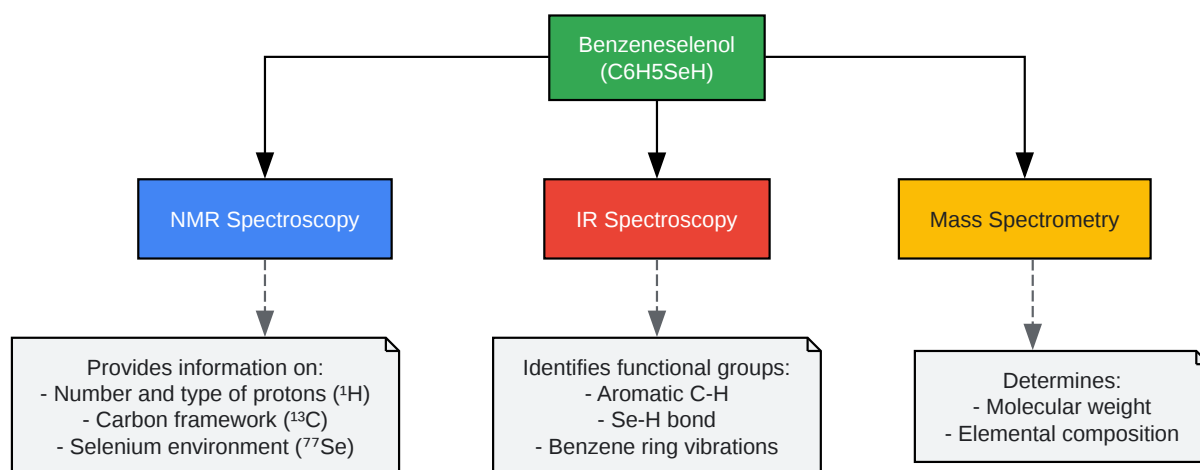
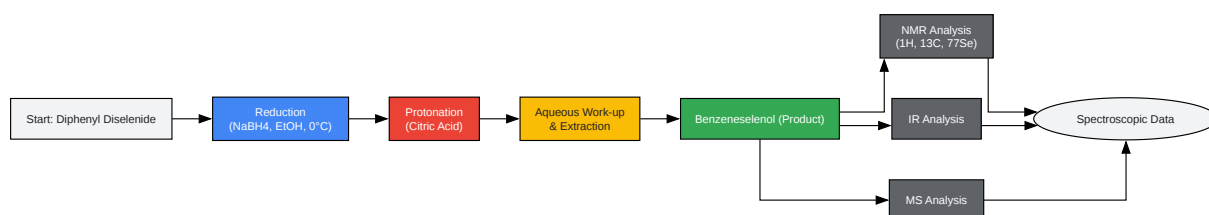
Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
- Sample Preparation: A dilute solution of **benzeneselenol** was prepared in a suitable solvent such as acetonitrile or methanol.

- **Data Acquisition:** The sample was introduced into the ESI source, and the mass spectrum was acquired in positive ion mode.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the synthesis and characterization of benzeneselenol.



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References

- 1. Benzeneselenol | C₆H₆Se | CID 69530 - PubChem [pubchem.ncbi.nlm.nih.gov]
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